![molecular formula C24H26N4O B5104411 3-benzyl-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5104411.png)
3-benzyl-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one, commonly known as BHQ, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. BHQ belongs to the class of spiro compounds that possess a unique structural feature of a spiro-cyclohexane ring system fused to a benzo[h]quinazoline ring.
作用機序
The mechanism of action of BHQ is not well understood, but studies have suggested that it may act as a DNA intercalator, inhibiting DNA replication and transcription. BHQ has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to the degradation of DNA and other cellular components.
Biochemical and physiological effects:
BHQ has been reported to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that BHQ can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. In vivo studies have shown that BHQ can reduce tumor growth in mice and has potential anti-cancer properties. However, the toxicity of BHQ in vivo has not been extensively studied, and more research is needed to determine its safety and efficacy in humans.
実験室実験の利点と制限
BHQ has several advantages for lab experiments, including its high purity and yield, its unique structural features, and its potential applications in various fields. However, BHQ also has some limitations, including its potential toxicity in vivo and the lack of understanding of its mechanism of action. Additionally, BHQ is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
将来の方向性
There are several future directions for the research and development of BHQ. One potential area of research is the synthesis of BHQ derivatives with improved properties, such as increased solubility, reduced toxicity, and enhanced bioactivity. Another area of research is the development of BHQ-based metal complexes with potential applications in catalysis and sensing. Additionally, more research is needed to fully understand the mechanism of action of BHQ and its potential applications in various fields, including cancer therapy, inflammation, and microbial infections.
合成法
The synthesis of BHQ can be achieved through various methods, including the cyclization of 2-aminobenzophenone with benzaldehyde and hydrazine hydrate in ethanol under reflux conditions. Another method involves the reaction of 2-aminobenzophenone with benzaldehyde and ammonium acetate in acetic acid at room temperature. Both methods yield BHQ with high purity and yield.
科学的研究の応用
BHQ has been widely used in scientific research due to its unique structural features and potential applications in various fields. BHQ has been reported to possess anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been used as a fluorescent probe for the detection of metal ions and as a potential ligand for metal complexes. Additionally, BHQ has been studied for its potential application in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
特性
IUPAC Name |
3-benzyl-2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c25-27-23-26-21-19-12-6-5-11-18(19)15-24(13-7-2-8-14-24)20(21)22(29)28(23)16-17-9-3-1-4-10-17/h1,3-6,9-12H,2,7-8,13-16,25H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUIXPBPYHZESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)NN)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

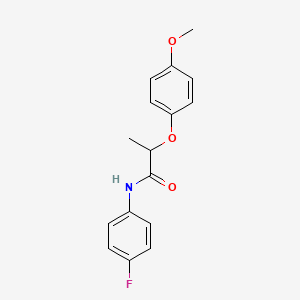
![2-(2-furyl)-N-methyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-oxoacetamide](/img/structure/B5104343.png)
![N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide](/img/structure/B5104344.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-[methyl(2-pyrazinylmethyl)amino]-3-pyrrolidinol](/img/structure/B5104360.png)
![1-(4-chlorophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5104367.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5104371.png)
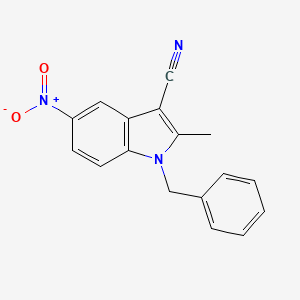
![1-(4-chlorobenzyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5104390.png)
![methyl {3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}acetate hydrobromide](/img/structure/B5104391.png)
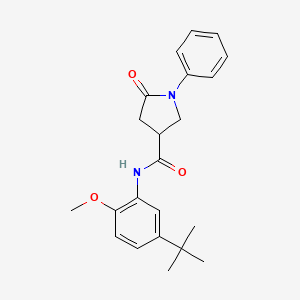
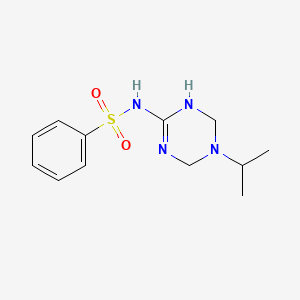
![2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B5104420.png)
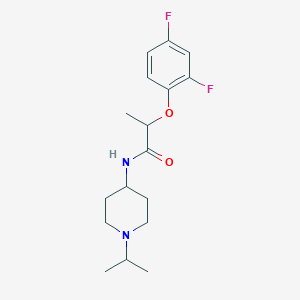
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide](/img/structure/B5104432.png)